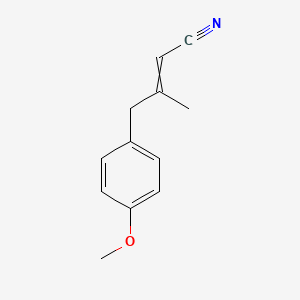
4-(4-Methoxyphenyl)-3-methylbut-2-enenitrile
説明
4-(4-Methoxyphenyl)-3-methylbut-2-enenitrile is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(4-Methoxyphenyl)-3-methylbut-2-enenitrile, also known by its CAS number 479257-54-0, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
The molecular formula of this compound is C12H13NO, and it features a methoxy group on a phenyl ring, contributing to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound acts as an inhibitor of certain enzymes and proteins, which can disrupt normal cellular functions.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism, potentially affecting mood and cognitive functions.
- Cell Signaling Modulation : By influencing neurotransmitter levels, this compound can alter cell signaling pathways that are crucial for various physiological processes.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. It has been evaluated for its effectiveness in inhibiting bacterial growth and fungal infections.
- Neuroprotective Effects : Due to its interaction with MAO, the compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Antimicrobial Activity Study :
- A study evaluated the antimicrobial efficacy of various derivatives of this compound against common bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
-
Neuropharmacological Assessment :
- In animal models, administration of this compound resulted in improved cognitive function and reduced anxiety-like behaviors. This suggests its potential role as a therapeutic agent in treating anxiety disorders and depression.
-
Cell Culture Experiments :
- In vitro studies on human neuronal cell lines demonstrated that treatment with the compound led to increased levels of serotonin and dopamine, indicating its influence on neurotransmitter regulation.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Neuroprotective | Improved cognitive function | |
| Enzyme Inhibition | MAO inhibition | |
| Cell Signaling Modulation | Increased neurotransmitter levels |
特性
IUPAC Name |
4-(4-methoxyphenyl)-3-methylbut-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-10(7-8-13)9-11-3-5-12(14-2)6-4-11/h3-7H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWRTYVDJUFGMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC#N)CC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















